Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate
CAS No.:
Cat. No.: VC17249156
Molecular Formula: C39H71Na2O8P
Molecular Weight: 744.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H71Na2O8P |
|---|---|
| Molecular Weight | 744.9 g/mol |
| IUPAC Name | disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
| Standard InChI | InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m1../s1 |
| Standard InChI Key | HHNZGVIIHXMJMR-AXQFFRRZSA-L |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate belongs to the class of glycerophospholipids, featuring a glycerol backbone where the sn-1 and sn-2 positions are esterified with oleoyl groups (cis-9-octadecenoyl), and the sn-3 position is phosphorylated and neutralized by sodium counterions . The (R) configuration at the glycerol backbone ensures stereochemical specificity, distinguishing it from racemic mixtures or other diastereomers.
The SMILES notation for this compound is:
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] .
This representation underscores the Z-configuration of the olefinic bonds in the fatty acid chains and the chiral center at the glycerol moiety. The InChIKey, HHNZGVIIHXMJMR-AXQFFRRZSA-L, further encodes its stereochemical and structural uniqueness .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₇₁Na₂O₈P | |
| Molecular Weight | 744.9 g/mol | |
| IUPAC Name | Disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate | |
| CAS Number | 116004-31-0 |
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate involves sequential esterification and phosphorylation reactions. A typical route begins with the enantioselective esterification of sn-glycerol-3-phosphate with oleoyl chloride under anhydrous conditions, followed by neutralization with sodium hydroxide. Critical parameters include:
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Temperature control (maintained at 25–30°C to prevent acyl migration).
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Solvent selection (e.g., chloroform/methanol mixtures to enhance solubility).
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Protection/deprotection strategies for the phosphate group to avoid side reactions.
Purification is achieved via column chromatography or recrystallization, yielding products with >95% enantiomeric excess.
Stability and Solubility
This compound exhibits limited aqueous solubility (0.1–0.5 mg/mL at 25°C) due to its hydrophobic oleoyl chains but forms stable micelles or liposomes in buffered solutions above the critical micelle concentration (CMC ≈ 10 μM). The sodium phosphate group enhances solubility in polar solvents, facilitating its use in biomedical formulations.
Biological Roles and Mechanisms
Membrane Dynamics and Signaling
As a phospholipid analog, Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate integrates into lipid bilayers, altering membrane fluidity and curvature. Its oleoyl chains promote lateral packing with unsaturated phospholipids, while the anionic phosphate group interacts with cationic domains of membrane-associated proteins. In lysosomal membranes, structurally similar phospholipids participate in bis(monoacylglycero)phosphate (BMP) synthesis, a process mediated by enzymes like PLD3 and PLD4 . These enzymes catalyze transphosphatidylation reactions, suggesting potential parallels in the metabolic fate of this compound .
Drug Delivery Systems
This phospholipid is a key component of pH-sensitive liposomes, which release encapsulated therapeutics in acidic environments (e.g., tumor microenvironments or endosomes). Its anionic surface charge enhances stability in circulation while enabling fusogenic interactions with target cell membranes.
Enzyme Modulation
In vitro studies demonstrate that Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate inhibits phospholipase A₂ (PLA₂) by competitively binding to its catalytic site, reducing arachidonic acid release and downstream inflammatory responses.
Research Advancements and Industrial Relevance
Industrial Formulations
VulcanChem markets this compound for research applications, emphasizing its role in membrane protein reconstitution and liposome-based vaccine adjuvants. Current Good Manufacturing Practice (cGMP)-grade batches are available for preclinical trials, with purity standards exceeding 99% by HPLC.
Challenges and Future Directions
Synthetic Limitations
Scalability remains a challenge due to the multi-step synthesis and stringent stereochemical requirements. Advances in enzymatic catalysis (e.g., lipase-mediated esterification) may improve yields and reduce reliance on hazardous solvents.
Unanswered Biological Questions
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Metabolic fate: Does this compound undergo remodeling by lysosomal phospholipases, or is it excreted intact?
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Therapeutic potential: Could it serve as a carrier for mRNA vaccines, akin to ionizable lipids in lipid nanoparticles?
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